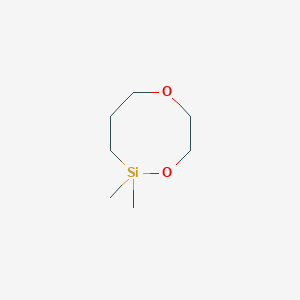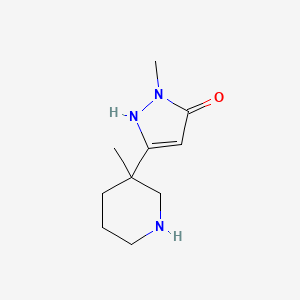
1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol ist eine Verbindung, die zur Klasse der Piperidinderivate gehört. Piperidin ist ein sechsgliedriger Heterocyclus, der ein Stickstoffatom und fünf Kohlenstoffatome im sp3-hybridisierten Zustand enthält. Piperidin-haltige Verbindungen sind in der pharmazeutischen Industrie aufgrund ihres Vorkommens in verschiedenen Klassen von Arzneimitteln und Alkaloiden von Bedeutung .
Vorbereitungsmethoden
Die Synthese von 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol umfasst mehrere Schritte. Eine gängige Methode umfasst die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Die Reaktion wird häufig durch einen Metallkomplex katalysiert und verläuft unter Verwendung eines Oxidationsmittels . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung durch kontrollierte Reaktionsbedingungen und Reinigungstechniken.
Analyse Chemischer Reaktionen
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Iod(III) und Reduktionsmittel wie Wasserstoff. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. In der Chemie wird sie als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie und Medizin wird sie auf ihre potenziellen pharmakologischen Aktivitäten untersucht, einschließlich Antikrebs-, Antiviral- und antimikrobiellen Eigenschaften. In der Industrie wird sie bei der Herstellung verschiedener Pharmazeutika und Agrochemikalien verwendet .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung entfaltet ihre Wirkung durch die Bildung neuer C-N-Bindungen über metallkatalysierte Reaktionen. Diese Reaktionen umfassen Hydroxyloxidation, Aminierung und Iminreduktion .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties. In the industry, it is utilized in the production of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of new C-N bonds via metal-catalyzed reactions. These reactions include hydroxyl oxidation, amination, and imine reduction .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol lässt sich mit anderen Piperidinderivaten wie Piperin, Evodiamin, Matrin, Berberin und Tetrandin vergleichen. Diese Verbindungen haben ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren spezifischen pharmakologischen Aktivitäten und Anwendungen. Die Einzigartigkeit von this compound liegt in seinen spezifischen Synthesewegen und der Bandbreite an Reaktionen, die es eingeht .
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H17N3O/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8/h6,11-12H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
HSPORGACGKETJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCNC1)C2=CC(=O)N(N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


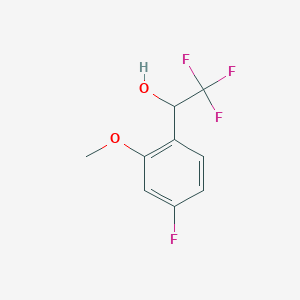

![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
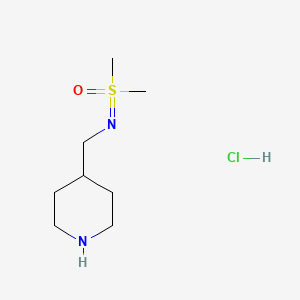
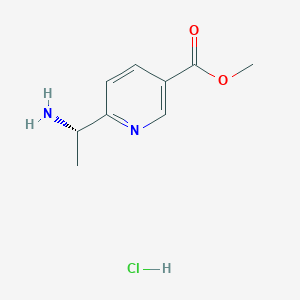
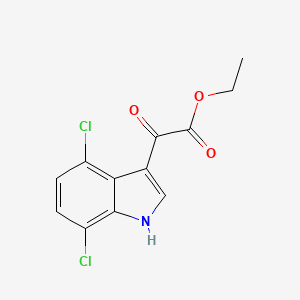
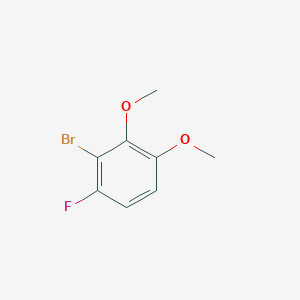
![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)
